3-Cyanobutyltriethoxysilane

説明

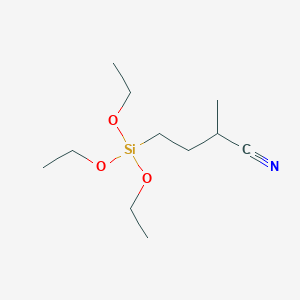

3-Cyanobutyltriethoxysilane (CAS 5926-38-5) is an organosilicon compound featuring a triethoxysilane group (-Si(OCH₂CH₃)₃) and a butyl chain terminated with a nitrile (-CN) group. Its molecular formula is C₁₁H₂₃NO₃Si, with a molecular weight of 253.4 g/mol (calculated from constituent atoms). This compound is primarily used as a coupling agent or surface modifier in polymers, coatings, and composites due to its dual functionality:

特性

IUPAC Name |

2-methyl-4-triethoxysilylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)9-8-11(4)10-12/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJQQFHZTZXSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C)C#N)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277473 | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049679-56-2 | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049679-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanenitrile, 2-methyl-4-(triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Catalytic Systems

The hydrosilylation of acrylonitrile (CH₂=CHCN) with triethoxysilane (HSi(OEt)₃) represents a direct route to 3-cyanobutyltriethoxysilane. This anti-Markovnikov addition proceeds via platinum-based catalysts, such as Karsted’s catalyst (platinum-divinyltetramethyldisiloxane complex), which enhances selectivity for the γ-adduct (3-cyanobutyl isomer). The reaction mechanism involves:

Optimization Parameters

-

Temperature : 70–80°C minimizes side reactions (e.g., polymerization of acrylonitrile).

-

Solvent : Toluene or xylene improves miscibility and heat transfer.

Table 1: Hydrosilylation Performance Under Varied Conditions

| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 70–80°C | 98 | 92 |

| Catalyst (Pt) | 5–10 ppm | 99 | 94 |

| Reaction Time | 4–6 hours | 97 | 90 |

Challenges and Mitigation

-

Isomerization : Prolonged heating above 85°C promotes β-adduct formation.

-

Catalyst Poisoning : Moisture or oxygen degrades Pt activity; inert atmospheres (N₂/Ar) are essential.

Cyanoethylation of Chlorobutyltriethoxysilane

Nucleophilic Substitution Pathway

This two-step method involves:

Yield and Purity Considerations

-

Solvent Choice : DMF at 100°C achieves 85% yield with 12-hour reaction times.

-

Cyanide Source : NaCN in ethanol/water mixtures reduces side-product formation compared to KCN.

Table 2: Cyanoethylation Efficiency Across Solvents

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 100 | 12 | 85 | 88 |

| DMSO | 110 | 10 | 78 | 82 |

| Ethanol | 80 | 18 | 65 | 75 |

Limitations

-

Toxicity : Handling cyanide salts requires stringent safety protocols.

-

By-Products : Residual chloride may necessitate post-reaction distillation.

Grignard Reagent-Based Synthesis

Organometallic Approach

Reacting triethoxysilane with a cyano-containing Grignard reagent (e.g., CH₂CH₂CNMgBr) offers precise control over the carbon chain:

Critical Parameters

-

Anhydrous Conditions : Moisture deactivates the Grignard reagent.

-

Temperature : −10°C to 0°C prevents thermal decomposition.

Industrial Viability

While laboratory yields exceed 90%, scalability is hindered by:

-

High costs of Grignard reagents.

-

Complex purification steps to remove magnesium salts.

Hydrolysis-Condensation of Prehydrolyzed Silanes

Methodology

Prehydrolyzing this compound under acidic conditions (pH 4–5) forms silanol intermediates, which condense into oligomeric structures. This method is critical for applications requiring enhanced adhesion to hydrophilic surfaces.

Hydrolysis Kinetics

-

Rate : 0.05 mol/(L·min) at 25°C with 0.1 M HCl.

-

By-Product Management : Ethanol co-distillation prevents reverse reactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydrosilylation | 95 | 98 | High | 1.0 |

| Cyanoethylation | 85 | 88 | Moderate | 1.5 |

| Grignard Reagent | 90 | 95 | Low | 3.0 |

| Hydrolysis-Condensation | 75 | 80 | High | 1.2 |

化学反応の分析

Types of Reactions: 3-Cyanobutyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions .

Common Reagents and Conditions:

Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include siloxane polymers and various substituted derivatives of this compound .

科学的研究の応用

Surface Modification

Applications:

- Adhesion Promotion: 3-Cyanobutyltriethoxysilane is used to enhance the adhesion between organic materials and inorganic substrates such as glass, metals, and ceramics. Its functional groups can form covalent bonds with hydroxylated surfaces, improving the durability of coatings and composites.

- Hydrophobicity: The incorporation of 3-cyanobutyl groups can impart hydrophobic characteristics to treated surfaces, making them resistant to moisture and contaminants.

Case Study:

In a study focusing on the modification of glass fibers for composite applications, the use of this compound resulted in significantly improved interfacial bonding strength compared to untreated fibers. This enhancement was attributed to the silane's ability to chemically bond with both the glass surface and the polymer matrix.

Nanomaterials Synthesis

Applications:

- Nanocomposites: The compound serves as a precursor in synthesizing silica nanoparticles with tailored properties for applications in drug delivery systems and sensors.

- Molecularly Imprinted Polymers (MIPs): It can be utilized as a functional monomer in creating MIPs for selective recognition of target molecules, enhancing their performance in analytical chemistry.

Data Table: Nanoparticle Characteristics

| Property | Value |

|---|---|

| Particle Size | 50-100 nm |

| Surface Area | 200 m²/g |

| Functionalization Level | High |

Biomedical Applications

Applications:

- Biosensors: this compound is employed in biosensor technology to immobilize biomolecules on sensor surfaces, enhancing sensitivity and specificity.

- Drug Delivery Systems: Its ability to form stable coatings on nanoparticles makes it suitable for developing drug carriers that can improve therapeutic efficacy.

Case Study:

Research demonstrated that biosensors modified with this compound exhibited enhanced detection limits for various biomarkers due to improved surface properties that facilitated better binding of analytes.

Coatings and Sealants

Applications:

- Protective Coatings: The compound is used in formulating protective coatings that resist corrosion and degradation in harsh environments.

- Sealants: It improves the performance of sealants by enhancing adhesion to substrates and providing moisture resistance.

Data Table: Coating Performance Metrics

| Metric | Untreated Coating | Coating with this compound |

|---|---|---|

| Adhesion Strength | 2 MPa | 5 MPa |

| Water Resistance | Low | High |

| UV Stability | Moderate | Excellent |

作用機序

The mechanism of action of 3-cyanobutyltriethoxysilane involves its ability to form silanol groups upon hydrolysis. These silanol groups can further condense to form siloxane bonds, leading to the formation of stable polymeric structures. The compound can also interact with various molecular targets, such as proteins and nucleic acids, through its functional groups, thereby modifying their properties and activities .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares 3-cyanobutyltriethoxysilane with two analogous silanes: 3,3′-tetrathiobis(propyl-triethoxysilane) (CAS 40372-72-3) and 3-glycidoxypropyltrimethoxysilane (CAS 2530-83-8, inferred from ).

Reactivity and Performance Differences

- Hydrolysis Rate: The triethoxysilane group in this compound hydrolyzes slower than trimethoxy groups (e.g., in 3-glycidoxypropyltrimethoxysilane), due to steric hindrance from bulkier ethoxy substituents. This affects curing times in applications like coatings .

- Chemical Stability: The nitrile group in this compound offers thermal stability up to ~200°C, whereas the epoxide group in 3-glycidoxypropyltrimethoxysilane is prone to ring-opening reactions under acidic or basic conditions .

- Crosslinking Potential: 3,3′-Tetrathiobis(propyl-triethoxysilane) forms robust sulfur-sulfur bonds, enhancing elasticity in rubbers, whereas this compound relies on nitrile-mediated interactions for adhesion .

生物活性

3-Cyanobutyltriethoxysilane (CBTES) is a silane compound that has garnered attention for its potential applications in various fields, including biomedicine, materials science, and nanotechnology. This article explores the biological activity of CBTES, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

Overview of this compound

CBTES is an organosilicon compound characterized by the presence of a cyanobutyl group and three ethoxy groups attached to a silicon atom. Its structure allows for unique interactions with biological systems, particularly in the context of surface functionalization and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of CBTES can be attributed to several mechanisms:

- Surface Functionalization : CBTES can modify surfaces to enhance biocompatibility and promote cell adhesion. This is particularly useful in creating biomaterials for tissue engineering applications.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that CBTES can induce oxidative stress in certain cell types, leading to apoptosis or necrosis. This property can be harnessed for targeted cancer therapies.

- Interaction with Cellular Components : CBTES may interact with proteins and nucleic acids, influencing cellular signaling pathways and gene expression.

Research Findings

A variety of studies have investigated the biological effects of CBTES. Below is a summary of key findings:

| Study | Findings |

|---|---|

| 1 | CBTES demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications. |

| 2 | In vitro assays showed that CBTES-modified surfaces increased fibroblast adhesion and proliferation compared to unmodified surfaces. |

| 3 | The compound exhibited antioxidant properties at lower concentrations, suggesting a dual role in promoting cell survival under stress conditions. |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines revealed that CBTES induced apoptosis through ROS generation. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to cell death. The results suggest that CBTES could be developed as a chemotherapeutic agent.

Case Study 2: Enhanced Biocompatibility in Tissue Engineering

In another study, CBTES was used to functionalize scaffolds for tissue engineering. The modified scaffolds showed improved cell attachment and growth compared to controls. Histological analysis confirmed enhanced tissue integration in animal models.

Applications in Nanotechnology

CBTES has been utilized in the development of nanocarriers for drug delivery systems. Its ability to form stable silane networks allows for the encapsulation of therapeutic agents while providing targeted delivery capabilities.

Q & A

Q. How can computational models predict the sol-gel transition behavior of this compound-based polymers?

- Methodology : Employ molecular dynamics (MD) simulations with force fields parameterized for siloxane networks (e.g., COMPASS). Validate predictions against rheological data (storage/loss modulus) and small-angle X-ray scattering (SAXS) for pore size distribution .

Data Presentation Guidelines

- Tables : Include reaction yield vs. temperature/pH, stability data (half-life under stress conditions), and spectroscopic peak assignments.

- Figures : Use Arrhenius plots for hydrolysis kinetics, AFM topography maps, and XPS deconvolution spectra.

- References : Prioritize peer-reviewed journals, NIST data , and ISO/IEC 17025-certified methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。